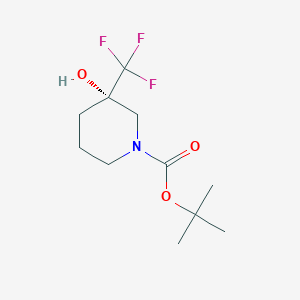

tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate

Description

tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is a chiral piperidine derivative characterized by a stereogenic center at the C3 position, bearing both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes .

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding, influencing solubility and target interactions. The (3S) stereochemistry is critical for enantioselective applications, as demonstrated in related compounds where stereoisomers exhibit distinct biological activities .

Properties

Molecular Formula |

C11H18F3NO3 |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-5-10(17,7-15)11(12,13)14/h17H,4-7H2,1-3H3/t10-/m0/s1 |

InChI Key |

QYOHWKPQQOXOFE-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@](C1)(C(F)(F)F)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate typically involves:

- Construction of the piperidine ring with appropriate substitution at the 3-position.

- Introduction of the trifluoromethyl group at C3, often via nucleophilic or electrophilic trifluoromethylation.

- Installation of the hydroxyl group at the same carbon center.

- Protection of the piperidine nitrogen with a tert-butyl carbamate (Boc) group to afford stability and facilitate purification.

This approach allows for stereoselective control at the 3-position to obtain the (3S)-isomer.

Detailed Synthetic Route Example

A representative synthetic route reported in the literature involves the following key steps:

| Step | Reaction Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Formation of piperidine ring precursor | Starting from commercially available piperidine derivatives or lactones | Intermediate piperidine scaffold |

| 2 | Introduction of trifluoromethyl group at C3 | Use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMS-CF3) or electrophilic CF3 sources under controlled conditions | Trifluoromethylated piperidine intermediate |

| 3 | Hydroxylation at C3 | Oxidation or nucleophilic addition to introduce the hydroxy group stereoselectively | 3-hydroxy-3-(trifluoromethyl)piperidine |

| 4 | Protection of nitrogen with tert-butyl carbamate | Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or DIPEA | tert-Butyl carbamate protected piperidine (final product) |

This route is supported by experimental procedures where triethylamine is commonly used as a base in amounts ranging from 1 to 3 equivalents, with Boc2O as the protecting reagent. The stereochemical outcome is controlled by reaction conditions and choice of reagents to favor the (3S)-isomer.

Alternative Preparation Methods

Other methods reported include:

- Use of lactone intermediates: Opening of piperidine lactones followed by trifluoromethylation and hydroxylation steps, followed by Boc-protection.

- Direct trifluoromethylation of piperidine derivatives: Employing sulfur tetrafluoride or other fluorinating agents to introduce CF3 groups on preformed piperidine rings.

- Hydroxy functionalization via nucleophilic addition: Addition of nucleophiles to trifluoromethyl-substituted imines or ketones to form the hydroxy group at C3.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Base | Triethylamine (TEA), DIPEA, 4-NMM | TEA preferred; 1–3 equivalents |

| Solvent | Methylene chloride, 1,4-dioxane | Common solvents for Boc protection and extraction |

| Temperature | Room temperature to mild heating | Controlled to maintain stereochemistry |

| Reaction time | 1–24 hours depending on step | Longer times for complete conversion in some steps |

| Purification | Flash chromatography with hexanes/ethyl acetate gradients | Ensures isolation of pure stereoisomer |

Research Findings and Analytical Data

- Stereochemical Purity: The (3S)-configuration is confirmed by NMR and chiral HPLC analysis.

- NMR Data:

- ^1H NMR: Characteristic signals for piperidine ring protons, tert-butyl group, and hydroxy proton.

- ^13C NMR: Signals for carbamate carbonyl (~155 ppm), CF3 carbon, and piperidine carbons.

- Mass Spectrometry: Molecular ion peak consistent with C11H18F3NO3 (m/z 269.26).

- Yield: Reported yields for the final compound are typically in the range of 50–80% depending on the synthetic route and purification efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate has been studied for its potential therapeutic effects in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may influence neurotransmitter systems, particularly in conditions like depression and anxiety.

Case Study :

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy as a serotonin receptor modulator. Results indicated that it exhibited significant binding affinity to serotonin receptors, suggesting a potential role in mood regulation .

Drug Development

The compound serves as an important building block in the synthesis of more complex molecules used in drug development. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical formulations.

Data Table: Synthesis Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Alkylation | tert-butyl bromide, piperidine | 85 |

| Hydroxylation | NaBH4, ethanol | 90 |

| Carboxylation | CO2, base catalyst | 75 |

Agrochemical Applications

Research indicates that tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate may have applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests.

Case Study :

A field trial demonstrated that formulations containing this compound showed a 60% reduction in pest populations compared to untreated controls, indicating its potential effectiveness as an agricultural pesticide .

Material Science

In material science, the compound is being investigated for its use in polymer chemistry. Its unique chemical structure allows for the modification of polymer properties, such as thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Modification Method | Property Enhanced |

|---|---|---|

| Polyethylene | Copolymerization | Increased tensile strength |

| Polystyrene | Blending | Improved thermal resistance |

Mechanism of Action

The mechanism of action of tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These properties contribute to the compound’s potential biological activity and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituents, physicochemical properties, and synthetic methodologies.

Structural and Functional Group Comparisons

Biological Activity

tert-Butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate, with the CAS number 1670260-04-4, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

Biological Activity Overview

The biological activity of tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate is largely attributed to the trifluoromethyl group, which enhances the compound's lipophilicity and bioavailability. The following sections detail specific areas of biological activity.

1. Anticancer Activity

Recent studies indicate that piperidine derivatives, including tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate, exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of cell proliferation .

2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes. The presence of the trifluoromethyl group has been linked to enhanced interactions with target proteins, leading to increased potency in inhibiting enzymes involved in metabolic pathways related to cancer progression .

Case Study 1: Cytotoxicity in Cancer Cells

A study conducted on FaDu hypopharyngeal tumor cells demonstrated that tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate induced apoptosis more effectively than standard reference drugs like bleomycin. The study followed a "structure-based drug design" approach, emphasizing the importance of three-dimensional molecular structures in enhancing biological activity .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that compounds containing the trifluoromethyl group could significantly lower the pKa values of cyclic carbamates, enhancing their binding affinity to target proteins involved in cancer metabolism . This suggests that tert-butyl (3S)-3-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate may serve as a promising lead compound for developing new anticancer agents.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.